molecular formula C18H19N3O4 B6638489 6-oxo-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1H-pyridazine-3-carboxamide

6-oxo-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1H-pyridazine-3-carboxamide

Cat. No.: B6638489
M. Wt: 341.4 g/mol
InChI Key: UALJUGLVVNBHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-oxo-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-yl-1H-pyridazine-3-carboxamide is a complex organic compound characterized by its spirocyclic structure, which includes a chromene and oxane ring system fused to a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-yl-1H-pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a chromene derivative and an oxane precursor. This step often requires the use of a strong acid or base to facilitate the cyclization process.

    Introduction of the Pyridazine Moiety: The pyridazine ring is introduced via a condensation reaction between a hydrazine derivative and a suitable dicarbonyl compound. This step may require heating and the presence of a catalyst to drive the reaction to completion.

    Final Coupling and Oxidation: The final step involves coupling the spirocyclic intermediate with a carboxamide group, followed by oxidation to introduce the oxo functionality. This step may utilize oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the oxo group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidized Derivatives: Products with additional oxygen functionalities.

    Reduced Derivatives: Dihydropyridazine derivatives.

    Substituted Derivatives: Compounds with various nucleophiles attached to the spirocyclic core.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its spirocyclic structure, which can mimic natural substrates or inhibitors.

Medicine

In medicinal chemistry, 6-oxo-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-yl-1H-pyridazine-3-carboxamide is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The oxo and carboxamide groups can form hydrogen bonds with amino acid residues, stabilizing the compound within the binding site.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3,4-dihydrochromene-2,4’-oxane] Derivatives: These compounds share the spirocyclic core but differ in the attached functional groups.

    Pyridazine Carboxamides: Compounds with a pyridazine ring and carboxamide group but lacking the spirocyclic structure.

Uniqueness

6-oxo-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-yl-1H-pyridazine-3-carboxamide is unique due to its combination of a spirocyclic core with a pyridazine moiety, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

6-oxo-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-16-6-5-13(20-21-16)17(23)19-14-11-18(7-9-24-10-8-18)25-15-4-2-1-3-12(14)15/h1-6,14H,7-11H2,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALJUGLVVNBHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(C3=CC=CC=C3O2)NC(=O)C4=NNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.